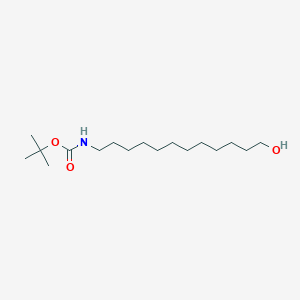

12-(t-Boc-amino)-1-dodecanol

Description

Classification and Structural Context

As a Research Chemical Building Block

The primary utility of 12-(t-Boc-amino)-1-dodecanol in a research setting lies in its role as a versatile building block. biosynth.comcymitquimica.com Chemical building blocks are relatively simple molecules that chemists use as starting materials to construct more complex molecular architectures. cymitquimica.com The bifunctional nature of this compound, possessing both a hydroxyl and a protected amino group, allows for a stepwise and controlled synthesis of larger molecules.

Researchers can first utilize the reactivity of the terminal alcohol group for various chemical transformations, such as esterification or etherification. Subsequently, the t-Boc protecting group on the amine can be removed under specific acidic conditions, revealing the free amine for further reactions, like amide bond formation. This strategic protection and deprotection sequence is a cornerstone of modern organic synthesis, enabling the creation of intricate molecules with precisely defined structures. Its application is widespread in the synthesis of pharmaceuticals, agrochemicals, and other specialized organic compounds. biosynth.com

Scope and Exclusions in Research Applications

Research-Grade Purity and Use

For its application in scientific research, this compound is typically supplied at a high purity level, often greater than 95% as determined by High-Performance Liquid Chromatography (HPLC). lgcstandards.comlgcstandards.com This high purity is essential to ensure the reliability and reproducibility of experimental results. Impurities could potentially interfere with the intended chemical reactions, leading to the formation of undesired byproducts and complicating the analysis of the final products. Suppliers often provide a Certificate of Analysis for specific lots, detailing the purity and other quality control data. scbt.com The compound is intended strictly for research purposes. biosynth.comscbt.com

Limitations on Non-Research Applications

It is explicitly stated by suppliers that this compound is not intended for diagnostic or therapeutic use in humans or animals. scbt.com Its application is confined to a laboratory or research and development setting. This restriction is due to the lack of extensive toxicological and safety data that would be required for its use in consumer products, pharmaceuticals, or as a veterinary medicine. The primary focus of its availability is to support innovative research and industrial projects at the synthesis level. cymitquimica.com

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(12-hydroxydodecyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H35NO3/c1-17(2,3)21-16(20)18-14-12-10-8-6-4-5-7-9-11-13-15-19/h19H,4-15H2,1-3H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIBZRRWYVBWYBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H35NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394196 | |

| Record name | Tert-butyl N-(12-hydroxydodecyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67341-03-1 | |

| Record name | Tert-butyl N-(12-hydroxydodecyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 12 T Boc Amino 1 Dodecanol

Established Synthetic Routes

The conventional synthesis of 12-(t-Boc-amino)-1-dodecanol is rooted in fundamental organic reactions, primarily focusing on the protection of a terminal amine and the reduction of a carboxylic acid. These routes are characterized by their reliability and stepwise approach to building the target molecule from simpler precursors.

General Synthetic Procedures for Aminoalkanols

The synthesis of long-chain amino alcohols, such as this compound, often begins with a corresponding long-chain α-amino acid. nih.gov A common precursor is 12-aminododecanoic acid. The general strategy involves two key transformations: the protection of the amino group to prevent it from reacting in subsequent steps, and the reduction of the carboxylic acid group to a primary alcohol. nih.govgoogle.com

Protection and Deprotection Strategies of the Amine Group

Protecting group chemistry is essential in the synthesis of bifunctional molecules like amino alcohols to ensure chemoselectivity. google.combeilstein-journals.org For the amino group, the tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups in non-peptide chemistry due to its stability and the mild conditions required for its application and removal. fishersci.co.ukorganic-chemistry.org

The tert-butoxycarbonyl (Boc) group is typically introduced to protect an amine functionality. jkchemical.com This reaction involves treating the amine, in this case, a precursor like 12-aminododecanol or 12-aminododecanoic acid, with di-tert-butyl dicarbonate (B1257347) (Boc₂O), also known as Boc anhydride. fishersci.co.ukjkchemical.com The process is generally performed in the presence of a base and can be conducted in various solvents, including water, tetrahydrofuran (B95107) (THF), or acetonitrile (B52724), often at room temperature or with moderate heating. fishersci.co.uk The reaction is known for its high yields and relatively fast conversion rates. fishersci.co.uk The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride. jkchemical.com A base, such as triethylamine (B128534) or sodium bicarbonate, facilitates the reaction by neutralizing the protonated amine intermediate. jkchemical.comsigmaaldrich.com

Table 1: Common Reagents and Conditions for Boc Protection of Amines

| Reagent | Base | Solvent(s) | Temperature | Reference(s) |

|---|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) | Tetrahydrofuran (THF) | Room Temperature | jkchemical.com |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Bicarbonate (NaHCO₃) | Water/Dioxane | Room Temperature | fishersci.co.uksigmaaldrich.com |

| Di-tert-butyl dicarbonate (Boc₂O) | Potassium Carbonate (K₂CO₃) | Methanol, Acetonitrile | Reflux | fishersci.co.uk |

| Di-tert-butyl dicarbonate (Boc₂O) | (Catalytic) Iodine | Solvent-free | Room Temperature | organic-chemistry.org |

| 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON) | Triethylamine (TEA) | Aqueous Dioxane or Acetone | Room Temperature | sigmaaldrich.com |

The deprotection of a Boc-protected amine is typically achieved through hydrolysis under acidic conditions. fishersci.co.uk The Boc group is designed to be stable to most bases and nucleophiles but labile in the presence of strong acids. organic-chemistry.org This characteristic allows for its selective removal without disturbing other acid-stable parts of the molecule. organic-chemistry.org

Common reagents for this process are trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or aqueous solutions of strong acids like hydrochloric acid (HCl). fishersci.co.ukjkchemical.com The reaction mechanism involves the protonation of the carbamate (B1207046) oxygen by the acid, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation, carbon dioxide, and the free amine. jkchemical.com These reactions are generally rapid and can be carried out at room temperature. fishersci.co.uk

Table 2: Selected Reagents and Conditions for Acidic Deprotection of Boc-Amines

| Reagent | Solvent(s) | Temperature | Reference(s) |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | fishersci.co.ukjkchemical.com |

| Hydrochloric acid (HCl) | Water, Dioxane, or Ethyl Acetate | Room Temperature | fishersci.co.uk |

| Aqueous Phosphoric Acid (H₃PO₄) | - | Room Temperature | organic-chemistry.org |

| Oxalyl chloride | Methanol | Room Temperature | nih.gov |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | jkchemical.com |

Reduction of Carboxylic Acid to Alcohol in Precursors

A key step in the synthesis of this compound from its corresponding carboxylic acid precursor, 12-(tert-butoxycarbonylamino)dodecanoic acid, is the reduction of the carboxyl group (-COOH) to a primary alcohol group (-CH₂OH). nih.govchemimpex.com

A widely used method for this transformation is treatment with a borane (B79455) reagent, such as a borane-tetrahydrofuran (B86392) (THF) complex. google.com The carboxylic acid is typically suspended or dissolved in an appropriate solvent like THF, and the borane solution is added. google.com The reaction proceeds through the formation of an acyloxyborane intermediate, which is subsequently reduced to the alcohol. The reaction is often quenched with an alcohol, like methanol, to decompose any excess borane. google.com Other reducing agents can also be employed for this purpose, though boranes are particularly effective for carboxylic acids.

Table 3: Selected Reducing Agents for Carboxylic Acid to Alcohol Conversion

| Reducing Agent | Typical Solvent | Key Features | Reference(s) |

|---|---|---|---|

| Borane THF complex (BH₃·THF) | Tetrahydrofuran (THF) | Highly effective for reducing carboxylic acids. | google.com |

| Lithium aluminium hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | Very powerful reducing agent; reduces many functional groups. | researchgate.net |

| Thexylchloroborane-dimethyl sulfide | - | Rapidly reduces carboxylic acids to aldehydes, but can be used for alcohol synthesis. | acs.org |

Advanced Synthetic Approaches and Innovations

While established routes are effective, research continues to develop more efficient, selective, and environmentally benign synthetic methods. For amino alcohols, these innovations often focus on catalysis, multi-component reactions, and enzymatic processes.

Advanced strategies for synthesizing complex amino alcohols include the use of stereoselective reactions to control the three-dimensional structure of the molecule. diva-portal.org Techniques such as Rh(II)-catalyzed 1,3-dipolar cycloadditions have been developed to create α-hydroxy-β-amino esters, which are precursors to amino alcohols, with high diastereoselectivity. diva-portal.org

For the reduction of carboxylic acids, innovations include the development of new catalytic systems. For example, nickel-catalyzed reductions using silanes as the reducing agent and a non-hazardous activator like dimethyl dicarbonate (DMDC) have been reported, offering an alternative to traditional borane or metal hydride reagents. acs.org

Enzymatic Synthesis Considerations

The enzymatic synthesis of amino alcohols, particularly those with protecting groups like the tert-butyloxycarbonyl (Boc) group, presents unique challenges and considerations. While direct enzymatic synthesis of this compound is not extensively documented, studies on related structures provide valuable insights.

In the development of enzymatic cascades for producing chiral cyclic amines from amino alcohols, the choice of protecting group has been shown to be critical. rsc.org An investigation into the synthesis of L-3-aminopiperidines and L-3-aminoazepanes using a combination of galactose oxidase (GOase) and imine reductase (IRED) enzymes found that Boc-protected substrates were not well accepted. rsc.org Specifically, Boc-protected L-ornithinol and L-lysinol derivatives showed no detectable activity in the GOase-IRED cascade. rsc.org In contrast, the carbamate-protected (Cbz) versions of the same amino alcohols were viable substrates, suggesting that the bulky Boc group may hinder substrate binding or turnover in certain enzymatic systems. rsc.org

Other biocatalytic approaches have successfully produced N-Boc-protected amino alcohols. scielo.br For instance, enantiopure syn N-Boc-protected 1,2-amino alcohols have been synthesized from L-amino acids in a four-step reaction sequence. scielo.br A different approach for anti-N-Boc-protected 1,2-amino alcohols has also been described starting from N-Boc-(S)-phenylglycine. scielo.br Furthermore, a combination of organocatalysis (proline-catalyzed Mannich reaction), organometallic catalysis (using Shvo's catalyst for reduction and epimerization), and biocatalysis (lipase B from Candida antarctica for stereoselective transesterification) has been employed to produce diastereomerically and enantiomerically pure N-Boc protected 1,3-amino acetates. uni-greifswald.de These examples underscore that while direct enzymatic transformations on Boc-protected substrates can be challenging, integrated chemo-enzymatic strategies can provide effective routes to the desired protected amino alcohols. scielo.bruni-greifswald.de

Flow Chemistry Protocols for Amide Bond Formation (Relevant to Boc protection/deprotection)

Flow chemistry offers significant advantages for chemical transformations, including the deprotection of Boc groups, which is a critical step in many synthetic sequences involving amino alcohols. Thermal deprotection of N-Boc amines can be efficiently carried out in a continuous flow reactor without the need for an acid catalyst. nih.gov This method is considered a green chemistry approach as it avoids catalysts and generates only carbon dioxide and isobutylene (B52900) as byproducts. acsgcipr.org

The high temperatures required for thermal Boc deprotection, often around 150°C or higher, can be safely and precisely controlled in a flow system. acsgcipr.orgacs.org This allows for rapid reaction times, often affording the deprotected product within minutes, compared to hours or days in batch reactions. acsgcipr.orgacs.org The use of superheated or near-critical water as a solvent in flow reactors is also an effective medium for thermal Boc deprotection. acsgcipr.org

Key features of flow chemistry protocols for Boc deprotection include:

High Efficiency: Near-quantitative yields can be achieved in short residence times. acs.orgresearchgate.net

Selectivity: Precise temperature control allows for the selective deprotection of different N-Boc groups within the same molecule. For example, an aryl N-Boc group can be removed in the presence of an alkyl N-Boc group. nih.gov

Safety: The small reaction volumes inherent to flow reactors mitigate the hazards associated with high temperatures and pressures. acsgcipr.orgresearchgate.net

Versatility: The process is compatible with a range of solvents and a wide variety of functional groups. nih.gov

One study demonstrated a simplified Boc deprotection using a high-temperature flow reactor with acetonitrile as the solvent, which eliminated the need for acidic conditions and complex workups. acs.org Another protocol utilized a zinc-hydroxyapatite column at 150°C to achieve clean and selective deprotection in 30 minutes. researchgate.net These methods highlight the power of flow chemistry to streamline the synthesis of compounds where Boc group manipulation is required.

Biotransformation Methods for Related Dodecanols

Biotransformation has emerged as an economical and environmentally friendly alternative to traditional chemical methods for the functionalization of alkanes and alcohols. dntb.gov.uaebi.ac.ukasm.org Whole-cell biocatalysis, particularly using engineered microorganisms, is a powerful strategy for producing valuable long-chain alcohols and diols. dntb.gov.uaresearchgate.net

Whole-Cell Biotransformation in Escherichia coli for 1-Dodecanol (B7769020) and 1,12-Dodecanediol (B52552)

Recombinant Escherichia coli has been successfully engineered to produce 1-dodecanol and 1,12-dodecanediol from dodecane (B42187). dntb.gov.uaresearchgate.netnih.gov These biocatalytic systems typically rely on the expression of alkane monooxygenase enzymes, which catalyze the terminal hydroxylation of the alkane chain. dntb.gov.uaasm.org

A significant challenge in these biotransformations is the low permeability of long-chain alkanes across the bacterial cell membrane. ebi.ac.uknih.gov To overcome this, researchers have co-expressed a tunable alkane facilitator (AlkL) from Pseudomonas putida GPo1, which enhances substrate accessibility and boosts product titers. researchgate.netnih.gov

In one study, an E. coli strain engineered to express an alkane-inducible monooxygenase operon and the AlkL facilitator produced 1.5 g/L of 1-dodecanol from dodecane in 20 hours. researchgate.netnih.gov By supplying a mixture of dodecane and 1-dodecanol, the same system could generate 3.76 g/L of 1,12-dodecanediol in 68 hours, demonstrating the potential for sequential hydroxylation. researchgate.netnih.gov Other research has focused on optimizing the expression of alcohol dehydrogenases (ADH) in E. coli for the biotransformation of 1-dodecanol into dodecanal (B139956) and the subsequent over-oxidation to dodecanoic acid.

| Product | Biocatalyst | Substrate(s) | Titer | Time (h) | Reference |

|---|---|---|---|---|---|

| 1-Dodecanol | Recombinant E. coli | Dodecane | 1.5 g/L | 20 | researchgate.netnih.gov |

| 1,12-Dodecanediol | Recombinant E. coli | Dodecane & 1-Dodecanol | 3.76 g/L | 68 | researchgate.netnih.gov |

| α,ω-Dodecanediol | Recombinant E. coli expressing CYP153A33 P136A | 1-Dodecanol (10 mM) | 7.12 mM (71.2% conversion) | 5 | dntb.gov.uafrontiersin.orgkribb.re.kr |

Role of Alkane Monooxygenases (e.g., CYP153A) in Hydroxylation

Cytochrome P450 monooxygenases (CYPs) are a class of enzymes known for their ability to catalyze the highly regio- and stereoselective hydroxylation of non-activated C-H bonds. mdpi.com The CYP153 family of bacterial CYPs is particularly noted for its capacity to hydroxylate the terminal carbon of medium-chain n-alkanes. asm.orgmdpi.com

CYP153A from Marinobacter aquaeolei (CYP153A M.aq.) has been a focus of research due to its high regioselectivity for terminal hydroxylation and relatively low overoxidation activity, which is the further oxidation of the alcohol to an aldehyde and carboxylic acid. asm.orgnih.gov However, the native operon encoding this enzyme is often dysfunctional, requiring genetic engineering to enable its expression and use in host organisms like E. coli. asm.orgresearchgate.net These enzymes are typically part of a three-component system requiring a ferredoxin and a ferredoxin reductase to transfer electrons from NAD(P)H. nih.govifpenergiesnouvelles.fr

A key issue in the biotransformation of 1-dodecanol to 1,12-dodecanediol is the competing overoxidation pathway that produces dodecanoic acid. frontiersin.orgkribb.re.kr To address this, protein engineering strategies have been employed. In one study, site-directed mutagenesis of CYP153A33 from Marinobacter aquaeolei led to the P136A variant, which showed a significant increase in the conversion of 1-dodecanol to α,ω-dodecanediol (71.2% conversion within 5 hours). frontiersin.orgkribb.re.kr This engineered enzyme also exhibited a dramatically improved hydroxylation-to-overoxidation activity ratio of 32.4, a 2.3-fold increase compared to the wild-type enzyme. frontiersin.orgkribb.re.kr Such studies demonstrate that CYP153A enzymes are powerful and tunable biocatalysts for the specific hydroxylation of long-chain alkanes and alcohols. mdpi.comnih.gov

Derivatization and Functionalization Studies of 12 T Boc Amino 1 Dodecanol

Chemical Transformations at the Hydroxyl Group

The primary alcohol of 12-(t-Boc-amino)-1-dodecanol serves as a versatile handle for a variety of chemical transformations, enabling the introduction of different functional groups and the construction of more complex molecular architectures.

The hydroxyl group of this compound can be readily converted into a good leaving group, such as a mesylate, to facilitate nucleophilic substitution reactions. Treatment of the alcohol with methanesulfonyl chloride (mesyl chloride) in the presence of a base like triethylamine (B128534) in dichloromethane (B109758) leads to the formation of the corresponding mesylate. mdpi.com This transformation is a key step in converting the alcohol into other functionalities. mdpi.com

For instance, the resulting mesylate can be subsequently displaced by an azide (B81097) ion, typically from sodium azide, to yield 12-azido-1-(t-Boc-amino)dodecane. This two-step sequence provides an efficient route to introduce an azide group, which is a versatile precursor for the synthesis of amines via reduction or for use in click chemistry reactions. mdpi.com

Ether linkages can be formed at the hydroxyl position of this compound. One common example is the synthesis of the corresponding benzyl (B1604629) ether. This reaction typically involves the deprotonation of the alcohol with a strong base to form an alkoxide, which then undergoes a Williamson ether synthesis with benzyl bromide. This protective strategy for the hydroxyl group allows for subsequent manipulations at the amine terminus after deprotection. mdpi.com For example, the primary alcohol of Boc-amino alkanols can be converted into a benzyl ether, followed by the removal of the Boc protecting group to yield the free amine. mdpi.com

The hydroxyl group of this compound can undergo esterification with various carboxylic acids to form the corresponding esters. A convenient method for this transformation involves the use of di-t-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a catalytic amount of N,N'-dimethylaminopyridine (DMAP). researchgate.net This procedure allows for the clean conversion of stoichiometric mixtures of the alcohol and a primary or secondary alkyl carboxylic acid into their respective esters. researchgate.net The byproducts of this reaction, tert-butanol (B103910) and carbon dioxide, are volatile, which simplifies product purification. researchgate.net This method is compatible with sensitive functional groups, including the Boc-protecting group on the amine. researchgate.net

| Reactant (Carboxylic Acid) | Reagents | Product |

| Generic Carboxylic Acid | (Boc)₂O, DMAP | 12-(t-Boc-amino)dodecyl ester |

Chemical Transformations at the Amine Group (Post-deprotection)

The tert-butoxycarbonyl (Boc) protecting group on the amine is stable to many reaction conditions used to modify the hydroxyl group. However, it can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, to yield the free primary amine, 12-amino-1-dodecanol (B15352). fishersci.co.ukmasterorganicchemistry.com This deprotection step is crucial for subsequent functionalization at the nitrogen atom. mdpi.com

Following the removal of the Boc group, the resulting primary amine of 12-amino-1-dodecanol can be alkylated. Direct alkylation of amines with alkyl halides can be challenging as the reaction tends to produce a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, because the product amine is often more nucleophilic than the starting amine. masterorganicchemistry.comlibretexts.org However, controlled N-alkylation can be achieved. For instance, 12-amino-1-dodecanol and related aminoalkanols have been successfully alkylated with alkyl bromides such as ethyl bromide, n-butyl bromide, and n-hexyl bromide in the presence of a base like potassium carbonate to yield the corresponding secondary amines. mdpi.com

| Alkylating Agent | Base | Product |

| Ethyl Bromide | K₂CO₃ | 12-(Ethylamino)-1-dodecanol |

| n-Butyl Bromide | K₂CO₃ | 12-(n-Butylamino)-1-dodecanol |

| n-Hexyl Bromide | K₂CO₃ | 12-(n-Hexylamino)-1-dodecanol |

The deprotected 12-amino-1-dodecanol can react with carboxylic acids or their derivatives to form amides. A notable method for forming N-alkyl amides involves the reaction of an amide with an alcohol in the presence of a ruthenium catalyst. oup.com While this describes the reverse of the desired transformation, the principles of amide bond formation are relevant. More conventionally, the primary amine of 12-amino-1-dodecanol can be acylated using an acyl chloride or activated carboxylic acid to form the corresponding N-dodecyl amide. For example, the reaction of 12-amino-1-dodecanol with benzoyl chloride would yield N-(12-hydroxydodecyl)benzamide.

| Acylating Agent | Product |

| Benzoyl Chloride | N-(12-Hydroxydodecyl)benzamide |

| Acetyl Chloride | N-(12-Hydroxydodecyl)acetamide |

Carbamic Acid and Carbonate Analog Formations

The derivatization of the hydroxyl group of this compound can lead to the formation of various analogs, including carbonates. The synthesis of carbonate derivatives from aliphatic alcohols is a well-established transformation. In the presence of di-tert-butyl dicarbonate (Boc₂O) and a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), aliphatic alcohols can be converted into O-Boc derivatives or symmetrical carbonates. rsc.org

During these reactions, it has been proposed that carbamic acids may act as transient intermediates. rsc.org For instance, the reaction of an alcohol with Boc₂O and DMAP can lead to the formation of a mixed anhydride, which then reacts with another alcohol molecule. The reactivity of Boc₂O is significantly enhanced by DMAP, increasing the scope of possible products. rsc.org While the primary application of Boc₂O is for the protection of amines, its reactivity with alcohols under specific catalytic conditions allows for the synthesis of these carbonate and carbamic acid-related structures.

A summary of reagents and potential products in the derivatization of the alcohol moiety is presented below.

| Starting Material | Reagent(s) | Potential Product(s) |

| This compound | Boc₂O, DMAP | Symmetrical Carbonate, O-Boc derivative |

| This compound | p-nitrophenyl chloroformate, pyridine | Activated p-nitrophenyl carbonate ester |

| This compound | Chloromethyl chloroformate, pyridine | Chloromethyl carbonate intermediate |

Conjugation Strategies

The unique structure of this compound, with its two distinct functional groups separated by a long hydrocarbon spacer, makes it an ideal candidate for use in various conjugation strategies. biosynth.com Conjugation chemistry involves covalently linking two or more molecules to create a new construct with combined or novel properties. This compound serves as a linker or spacer, connecting biomolecules, drugs, nanoparticles, or fluorescent tags. biosynth.comraineslab.com

Linker Chemistry Applications

As a bifunctional linker, this compound offers several advantages. The 12-carbon chain provides a significant and flexible spacer arm, which can be critical for overcoming steric hindrance between the conjugated moieties, thereby preserving their individual functions. The synthetic utility of this linker relies on the differential reactivity of its terminal groups.

The t-Boc protecting group is stable to a wide range of reaction conditions but can be efficiently removed using mild acids like trifluoroacetic acid (TFA), exposing a primary amine. rsc.org This amine can then be coupled to various substrates, such as carboxylic acids, to form stable amide bonds. The hydroxyl group, on the other hand, can undergo reactions like esterification, etherification, or conversion to a leaving group for nucleophilic substitution. This sequential reactivity allows for the controlled and directional assembly of complex conjugates.

Bioconjugation Techniques for Biomolecules

Bioconjugation refers to the chemical linking of molecules to biomolecules such as proteins, peptides, or nucleic acids. raineslab.com this compound is a valuable tool in this field. biosynth.com After deprotection, its primary amine can be reacted with activated carboxylic acids (e.g., N-hydroxysuccinimide [NHS] esters) on a biomolecule to form a stable amide linkage. raineslab.com Conversely, the hydroxyl group can be activated and coupled to amine residues on a protein. The long alkyl chain can influence the physicochemical properties of the final conjugate, for instance, by increasing its lipophilicity.

A key application of bioconjugation is the labeling of proteins with fluorescent tags for use in various detection and imaging assays. thermofisher.comjenabioscience.com this compound can be used as a linker to attach a fluorescent dye to a protein. A typical strategy involves first deprotecting the amine and then reacting it with an amine-reactive fluorescent dye, such as an NHS ester or isothiocyanate derivative. jenabioscience.com The resulting fluorescently-tagged linker, now possessing a free hydroxyl group, can then be attached to the protein of interest using appropriate chemistry. This approach physically separates the fluorophore from the protein surface, which can help minimize quenching and preserve the protein's native conformation and function.

Below is a table of common fluorescent dyes and their reactive forms used for labeling amines.

| Fluorescent Dye Class | Amine-Reactive Form | Common Excitation Wavelength Range (nm) |

| Fluorescein (e.g., FITC) | Isothiocyanate | 488-495 |

| Rhodamine (e.g., TRITC) | Isothiocyanate | 540-550 |

| Alexa Fluor | NHS Ester | Broad range (UV to far-red) |

| Atto Dyes | NHS Ester | Broad range (visible to near-IR) sigmaaldrich.com |

| BODIPY Dyes | NHS Ester | 490-650 nih.gov |

Nanoparticles are increasingly used as carriers for targeted drug delivery. nih.gov Functionalizing the surface of these nanoparticles with targeting ligands is crucial for directing them to specific cells or tissues. This compound and similar lipid-amine structures are used to modify nanoparticle surfaces. nih.govmdpi.com The long, lipophilic dodecanol (B89629) chain can intercalate into the lipid bilayer of liposomes or the polymeric core of polymer-based nanoparticles, effectively anchoring the molecule. nih.gov

Following anchoring, the t-Boc group on the exposed end is removed, revealing a primary amine on the nanoparticle surface. This amine serves as a chemical handle for the covalent attachment of targeting moieties, such as antibodies, peptides, or small molecules, often through amide bond formation. google.com This strategy allows for the creation of targeted delivery systems designed to enhance therapeutic efficacy and reduce off-target effects. nih.govgoogle.com

| Nanoparticle Type | Role of this compound Derivative | Attached Moiety Example |

| Liposomes | Anchoring via lipid chain into the bilayer | Targeting Peptides (e.g., RGD) |

| Polymeric Nanoparticles (e.g., PLGA) | Incorporation into the polymer matrix | Antibodies (for immuno-targeting) nih.gov |

| Hydrogel Nanoparticles | Surface functionalization via linker attachment | Recognition Elements for specific cell receptors google.com |

Prodrug Synthesis Methodologies

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. googleapis.com This approach is often used to improve a drug's physicochemical properties, such as solubility or bioavailability. The functional groups of this compound make it a suitable component for certain prodrug designs.

The primary hydroxyl group can be covalently linked to a drug containing a carboxylic acid group, forming an ester linkage. plos.org This ester can be designed to be hydrolyzed by esterase enzymes in the plasma or specific tissues, releasing the active drug. plos.org The other end of the molecule, the Boc-protected amine, provides an opportunity for further modification. For example, after deprotection, a targeting ligand or a solubilizing group could be attached to the amine, creating a multifunctional prodrug system designed for targeted delivery and controlled release. mdpi.comacs.org This dual-functional linker approach allows for the synthesis of sophisticated prodrugs where drug release is combined with specific delivery mechanisms. nih.gov

| Prodrug Linkage Type | Reactive Group on Drug | Reactive Group on Linker | Cleavage Mechanism |

| Ester | Carboxylic Acid | Hydroxyl | Enzymatic/Chemical Hydrolysis plos.org |

| Carbamate (B1207046) | Amine | Activated Carbonate | Enzymatic/Chemical Hydrolysis nih.gov |

| Phosphonamidate | Phosphonic Acid | Amine (after deprotection) | Enzymatic/Chemical Hydrolysis mdpi.com |

Polymeric Prodrug Design

The bifunctional nature of this compound, possessing both a terminal hydroxyl group and a protected primary amine, makes it a valuable linker molecule in the design and synthesis of polymeric prodrugs. Polymeric prodrugs are macromolecular constructs where a therapeutic agent is covalently attached to a polymer backbone, often via a linker molecule. nih.gov This approach aims to improve the pharmacokinetic profile, enhance the solubility of hydrophobic drugs, and achieve controlled or targeted drug release. mdpi.comui.ac.id

The strategic design of polymeric prodrugs using a linker like this compound involves a multi-step synthetic approach. The terminal hydroxyl group of this compound can be utilized in several ways. For instance, it can act as an initiator for the ring-opening polymerization of cyclic monomers, such as lactide, glycolide, or caprolactone, to form biodegradable polyester (B1180765) chains. This results in a polymer with a terminal dodecyl chain and a protected amine at its end.

Alternatively, the hydroxyl group can be reacted with a pre-formed polymer that has a suitable functional group, such as a carboxylic acid, to form an ester linkage. This grafts the dodecyl-amino linker onto the polymer backbone.

The tert-butoxycarbonyl (Boc) protecting group on the amine is crucial for this synthetic strategy. It remains stable during the polymerization or grafting process. Following the incorporation of the linker into the polymer structure, the Boc group can be removed under mild acidic conditions to expose the primary amine. biochempeg.com This newly available amine then serves as a conjugation point for a drug molecule that has a complementary functional group, such as a carboxylic acid, to form a stable amide bond.

The long twelve-carbon aliphatic chain of the dodecanol linker can also influence the physicochemical properties of the resulting polymeric prodrug. It can increase the hydrophobicity of the polymer, which may be advantageous for the encapsulation of hydrophobic drugs or for promoting self-assembly of the polymer-drug conjugates into nanoparticles. nih.gov For example, dodecanol has been conjugated to polymers to facilitate the self-assembly of prodrugs. nih.govresearchgate.net

The table below provides a representative example of the kind of data that would be generated in a study on polymeric prodrugs synthesized using a long-chain amino alcohol linker.

| Polymer Conjugate | Polymer Backbone | Linker | Conjugated Drug | Polymer Mn ( g/mol ) | PDI (Mw/Mn) | Drug Loading (%) |

| P1 | Poly(L-lactide) | 12-Aminododecanol | Doxorubicin | 15,000 | 1.25 | 5.2 |

| P2 | Poly(ethylene glycol) | 12-Aminododecanol | Paclitaxel | 10,000 | 1.10 | 3.8 |

| P3 | Poly(lactic-co-glycolic acid) | 12-Aminododecanol | Gemcitabine | 20,000 | 1.40 | 4.5 |

Role in Drug Discovery and Development

The utility of this compound in the early stages of drug discovery is primarily centered on its function as a structural foundation and a starting point for more complex molecules.

This compound is recognized as a versatile building block for creating complex compounds. biosynth.com Its structure serves as a useful scaffold in the synthesis of high-quality research chemicals. biosynth.com The presence of the tert-Butoxycarbonyl (Boc) protecting group on the amine is crucial, as it allows for regioselective reactions. The Boc group is stable under many reaction conditions but can be removed under specific acidic conditions, enabling chemists to reveal the primary amine at a desired point in a synthetic sequence. This strategic protection makes the compound a widely used fine chemical in the synthesis of pharmaceuticals and other organic compounds. biosynth.com

The compound serves as a key starting material for the generation of various classes of bioactive molecules through the systematic modification of its functional groups.

Researchers have utilized Boc-protected aminoalkanols as precursors to synthesize a range of new aminoalcohol and diamine derivatives for biological evaluation. nih.gov The general synthetic strategy often begins with long-chain α-amino acids, where the amino group is protected with a Boc group, and the carboxylic acid is subsequently reduced to a primary alcohol, yielding the Boc-aminoalkanol intermediate. nih.gov

From this intermediate, two main classes of derivatives can be accessed:

Aminoalcohols: The Boc protecting group can be removed using an acid like trifluoroacetic acid to yield the free primary aminoalcohol. nih.gov This primary amine can then be further functionalized, for example, through alkylation with various alkyl bromides to produce secondary or tertiary amines, diversifying the structure. nih.gov

Diamines: The hydroxyl group of the Boc-aminoalkanol can be converted into a better leaving group, such as a mesylate. nih.gov This is followed by nucleophilic substitution with an azide ion and subsequent reduction to generate a new primary amine, resulting in a Boc-protected 1,2-diamine. nih.gov The newly formed primary amine can also be alkylated before the final deprotection of the Boc group to yield the target diamine. nih.gov

The synthesis of glycosylated amino alcohols and amines, which are known for their potential biological activities, can utilize amino alcohol scaffolds. researchgate.net For instance, research into antitubercular agents has involved the synthesis of glycosylated derivatives of N-alkylated diamines and amino alcohols. researchgate.net One synthetic approach involves the reductive amination of glycosyl aldehydes with various amines to produce glycosyl amines. researchgate.net Another method achieves the synthesis of glycosyl amino alcohols by reducing glycosyl beta-amino esters with reagents like lithium aluminum hydride. researchgate.net These methods demonstrate how the amino alcohol structure serves as a key precursor for conjugation with carbohydrate moieties, leading to hybrid molecules with potential therapeutic value. researchgate.net

Precursor for Bioactive Molecules

Investigation in Antimicrobial and Antiparasitic Research

Derivatives synthesized from aminoalkanol precursors have been a focus of investigation for their potential to combat infectious diseases, particularly those caused by parasites.

A series of aminoalcohol and diamine derivatives derived from long-chain precursors have been synthesized and evaluated in vitro for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov The activity of these compounds was tested against both the epimastigote (proliferative, non-infective) and amastigote (intracellular, replicative) forms of the parasite. nih.gov

The study revealed that several of the synthesized compounds exhibited significant trypanocidal activity. nih.gov Among the aminoalcohol derivatives, compounds with a C16 chain (palmityl) and a free or N-butylated amino group showed notable potency and selectivity against the parasite compared to host cells. nih.gov For the diamine derivatives, the most potent compounds against both tested strains of T. cruzi were the Boc-monoprotected diamines. nih.gov This finding suggested that the presence of the Boc group at one nitrogen and a primary amine at the other was favorable for trypanocidal activity in this series. nih.gov

The results highlighted specific structure-activity relationships. For instance, the size of the aliphatic chain influenced activity, and the nature of the substitution on the nitrogen atom was critical for potency. nih.gov The most promising compounds demonstrated activity levels that surpassed the reference drug, nifurtimox, in some assays, identifying them as potential leads for further research. nih.gov

Table 1: Trypanocidal Activity of Aminoalcohol Derivatives against T. cruzi This table shows the 50% inhibitory concentration (IC₅₀) of selected aminoalcohol derivatives against the epimastigote forms of two T. cruzi strains (MG and JEM) and their cytotoxicity (CC₅₀) against J774.2 macrophages.

| Compound | R | R' | Chain | Strain | IC₅₀ (µM) | CC₅₀ (µM) |

| 2 | H | H | C16 | MG | 13.9 | >100 |

| 2 | H | H | C16 | JEM | 13.1 | >100 |

| 5 | n-Butyl | H | C16 | MG | 12.3 | 41.5 |

| 5 | n-Butyl | H | C16 | JEM | 12.4 | 41.5 |

| 6 | n-Hexyl | H | C16 | MG | 14.2 | 45.4 |

| 6 | n-Hexyl | H | C16 | JEM | 12.6 | 45.4 |

| Nifurtimox | - | - | - | MG | 28.5 | 65.0 |

| Nifurtimox | - | - | - | JEM | 12.8 | 65.0 |

Data sourced from Pérez-Pertejo et al., 2016. nih.gov

Table 2: Trypanocidal Activity of Diamine Derivatives against T. cruzi This table displays the 50% inhibitory concentration (IC₅₀) of selected diamine derivatives against the epimastigote forms of two T. cruzi strains (MG and JEM) and their cytotoxicity (CC₅₀) against J774.2 macrophages.

| Compound | R | Chain | Strain | IC₅₀ (µM) | CC₅₀ (µM) |

| 14 | Boc | C12 | MG | 14.0 | 61.5 |

| 14 | Boc | C12 | JEM | 12.5 | 61.5 |

| 15 | Boc | C16 | MG | 16.5 | >100 |

| 15 | Boc | C16 | JEM | 12.4 | >100 |

| 16 | Boc | C18 | MG | 23.4 | >100 |

| 16 | Boc | C18 | JEM | 5.8 | >100 |

| Nifurtimox | - | - | MG | 28.5 | 65.0 |

| Nifurtimox | - | - | JEM | 12.8 | 65.0 |

Data sourced from Pérez-Pertejo et al., 2016. nih.gov

Contribution to Drug Delivery Systems

The unique physicochemical properties of this compound make it an excellent starting material for the construction of sophisticated drug delivery systems. Its ability to be incorporated into nanostructures and biodegradable polymers has been explored for various pharmaceutical applications.

Applications in Nanomedicine and Drug Release

Nanomedicine utilizes nanoscale materials to improve the delivery and efficacy of therapeutic agents. This compound and its deprotected form, 12-amino-1-dodecanol, are valuable components in the fabrication of nanocarriers such as lipid nanoparticles (LNPs) and polymersomes.

Long-chain alcohols like 1-dodecanol (B7769020) are used as intermediates in the synthesis of the lipids that form the structural basis of LNPs. broadpharm.com These nanoparticles can encapsulate a wide range of drugs, protecting them from degradation and facilitating their transport to target sites. Furthermore, 12-amino-1-dodecanol has been employed as an initiator for the ring-opening polymerization of N-substituted glycine (B1666218) N-thiocarboxyanhydrides. researchgate.net This process yields α-hydroxyl-ω-aminotelechelic water-soluble polypeptoids, which can be further formulated into block copolymers that self-assemble into vesicles known as polymersomes. These polymersomes are promising vehicles for controlled drug release. researchgate.net

Development of Functional Biodegradable Polycarbonates and Copolymers for Drug Delivery

Biodegradable polymers are at the forefront of modern drug delivery research, offering the advantage of breaking down into non-toxic byproducts after fulfilling their function. Aliphatic polycarbonates are a particularly attractive class of biodegradable polymers due to their biocompatibility and tunable degradation rates. bham.ac.uk

The hydroxyl and (after deprotection) amine functionalities of this compound allow it to be used as an initiator or monomer in the synthesis of functional polycarbonates and copolymers. bham.ac.ukcore.ac.uk These polymers can be designed to have pendant groups that facilitate drug conjugation or improve the polymer's physicochemical properties. core.ac.uk For instance, a patent describes the use of 12-amino-1-dodecanol in the preparation of cationic polyamines with antimicrobial properties. google.com While this specific application is for antimicrobial materials, the underlying chemistry demonstrates the feasibility of incorporating this building block into polycarbonate backbones for various biomedical applications, including drug delivery. The ability to introduce amine groups can also be exploited to create pH-responsive polymers that release their drug payload in the acidic environment of tumors or endosomes.

Permeation Enhancement Studies in Transdermal Delivery

Transdermal drug delivery offers a non-invasive route of administration but is limited by the barrier function of the skin's outermost layer, the stratum corneum. Chemical permeation enhancers are often employed to overcome this barrier. The amphiphilic nature of derivatives of this compound makes them promising candidates for this purpose.

Research has shown that amino acid derivatives with long alkyl chains, such as dodecyl esters, can effectively enhance the permeation of drugs through the skin. nih.gov These enhancers are thought to work by disrupting the highly organized lipid structure of the stratum corneum, thereby increasing its fluidity and allowing drug molecules to pass through more easily. The combination of a polar head group (derivable from the amino and hydroxyl moieties) and a long lipophilic tail (the dodecyl chain) in molecules synthesized from this compound is ideal for this mechanism of action.

Targeted Therapeutic Approaches

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of disease while minimizing its exposure to healthy tissues, thereby enhancing efficacy and reducing side effects. This is often achieved by decorating drug delivery systems with ligands that bind to receptors overexpressed on target cells.

While specific studies detailing the use of this compound in targeted therapeutic approaches are limited, its role as a building block for nanocarriers like lipid nanoparticles and functional polymers provides a clear pathway for its application in this area. broadpharm.combham.ac.uk The functional groups on polymers or lipids derived from this compound can be used as attachment points for targeting moieties such as antibodies, peptides, or small molecules. nih.gov For example, the deprotected primary amine of 12-amino-1-dodecanol incorporated into a nanoparticle surface could be readily conjugated to a targeting ligand via established bioconjugation chemistries. This would enable the resulting nanocarrier to selectively accumulate in tumor tissues or other disease sites, delivering its therapeutic payload with high precision.

Applications of 12 T Boc Amino 1 Dodecanol in Medicinal Chemistry Research

Design of Polymeric Carriers for Nucleic Acids

The development of safe and effective non-viral vectors is a cornerstone of gene therapy research. Cationic polymers are a major class of non-viral vectors that can condense negatively charged nucleic acids into nanoparticles (polyplexes), protecting them from degradation and facilitating their entry into cells. nih.govmdpi.com Biodegradable polymers are particularly advantageous as they can break down into non-toxic components in vivo, mitigating safety concerns associated with polymer accumulation. mdpi.comnih.gov

Among these, poly(ester amide)s and poly(amine-co-ester)s have emerged as promising candidates. nih.govnih.govnih.gov These polymers possess both hydrolyzable ester bonds, which allow for degradation, and amine groups, which can be protonated to provide the positive charge needed to bind nucleic acids. nih.gov The structure of these polymers can be precisely tuned to optimize delivery efficiency and biocompatibility by carefully selecting the monomers used in their synthesis. nih.govnih.gov

The compound 12-(t-Boc-amino)-1-dodecanol serves as a key building block for such polymers. Its bifunctional nature, possessing both a hydroxyl (-OH) group and a protected amine (-NH-Boc) group on a 12-carbon aliphatic chain, makes it an ideal monomer for polymerization reactions after deprotection of the amine. biosynth.com The long C12 chain contributes significant hydrophobicity to the polymer backbone, a characteristic that has been shown to be crucial for efficient gene delivery. nih.govresearchgate.net

Detailed research has focused on creating libraries of biodegradable polymers to understand the structure-activity relationships that govern nucleic acid delivery. A notable study involved the one-step, enzyme-catalyzed synthesis of a series of high molecular weight poly(amine-co-ester) terpolymers with low charge density. nih.govresearchgate.net These polymers were designed specifically for gene delivery and demonstrated that high molecular weight and increased hydrophobicity could compensate for a lower charge density, leading to high transfection efficiency with minimal toxicity. nih.gov

The synthesis involved the copolymerization of three types of monomers: an amino diol, a dialkyl diester, and a lactone. The hydrophobicity of the resulting terpolymer was systematically adjusted by varying the lactone's ring size. nih.govresearchgate.net While this specific study did not use 12-amino-1-dodecanol (B15352) directly, it utilized monomers with related structures, such as 12-dodecanolide (DDL), which features the same 12-carbon chain that is characteristic of 12-amino-1-dodecanol. The findings from this research offer significant insights into how a long hydrophobic chain, such as the one in 12-amino-1-dodecanol, influences the properties of a polymeric gene carrier. nih.govresearchgate.net

The study produced a series of terpolymers, with one of the most effective being a terpolymer of N-methyldiethyleneamine, diethyl sebacate, and 15-pentadecanolide (PDL), which has a 15-carbon chain. This polymer, designated III-20% PDL, was compared against leading commercial transfection reagents. nih.gov

Table 1: Comparison of Transfection Efficiency of Poly(amine-co-ester) Terpolymer (III-20% PDL) vs. Commercial Reagents

| Vector | Cell Line | Relative Transfection Efficiency (vs. Control) | Toxicity Profile |

|---|---|---|---|

| III-20% PDL | A549 (Human Lung Carcinoma) | 81x higher than Lipofectamine 2000; 166x higher than PEI | Minimal toxicity |

| III-20% PDL | HEK293 (Human Embryonic Kidney) | ~50x higher than Lipofectamine 2000 and PEI | Minimal toxicity |

| Lipofectamine 2000 | A549 / HEK293 | Baseline | Toxic at optimal concentrations |

| Polyethylenimine (PEI) | A549 / HEK293 | Baseline | Toxic at optimal concentrations |

Data sourced from a study on biodegradable poly(amine-co-ester) terpolymers for targeted gene delivery. nih.gov

The research demonstrated that the terpolymers could effectively condense DNA into nanoparticles (polyplexes) and protect it from enzymatic degradation. nih.gov The high transfection efficiency of polymers like III-20% PDL was attributed to their high molecular weight and the hydrophobicity imparted by the long-chain lactone, which facilitated the formation of stable polyplexes and efficient cellular uptake. nih.govresearchgate.net This highlights the critical role of long alkyl chains, such as the dodecyl chain in 12-amino-1-dodecanol, in designing advanced polymeric carriers for nucleic acids. The targeted delivery of a pro-apoptotic gene using one of these terpolymers led to significant inhibition of tumor growth in an in vivo model, underscoring the therapeutic potential of this polymer design strategy. nih.govresearchgate.net

Applications of 12 T Boc Amino 1 Dodecanol in Materials Science and Polymer Chemistry

Polymer Synthesis and Modification

The distinct functionalities of 12-(t-Boc-amino)-1-dodecanol make it an important component in the design and synthesis of advanced polymers. Its ability to act as an initiator or a monomer in various polymerization reactions allows for the creation of polymers with precisely controlled architectures and terminal functional groups.

Use in Polypeptide Synthesis

In polypeptide synthesis, particularly solid-phase peptide synthesis (SPPS), protecting groups are essential to prevent unwanted side reactions at the amino terminus of amino acids. The t-Boc group is a widely used amine protecting group in this context. spectrumchemical.com this compound can be utilized as a specialized building block. biosynth.com After coupling its hydroxyl group to a resin or another molecule, the Boc group can be removed to expose the primary amine, which can then participate in peptide bond formation. This makes the compound a useful tool for creating peptide-polymer conjugates or for anchoring peptide chains to surfaces through its long alkyl spacer. The general principle of Boc-based synthesis involves the deprotection of the N-terminal Boc group with acids like trifluoroacetic acid (TFA), followed by the coupling of the next activated Boc-amino acid in the sequence. peptide.com

Role in Graft Polymer Compounds

Graft polymers consist of a main polymer backbone with one or more side chains (grafts) attached. The synthesis of such materials often requires molecules that can link different polymer chains together. With its dual functionality, this compound is well-suited for this role. For instance, the hydroxyl group can be used to initiate the polymerization of a monomer, forming a polymer chain. Subsequently, after deprotecting the amine, this terminal amino group can be used to attach this polymer chain onto another polymer backbone that has reactive sites for amines, thus forming a graft copolymer. Analogous bifunctional compounds are known to be used in the synthesis of graft polymer compounds and other active materials. biochempeg.com

Polyurethane Synthesis from Aminoalcohols

Polyurethanes are traditionally synthesized from the reaction of diisocyanates with polyols. However, non-isocyanate routes are gaining attention, one of which involves the reaction of aminoalcohols. researchgate.net The deprotected form of the title compound, 12-amino-1-dodecanol (B15352), is a primary aminoalcohol. nih.gov Aminoalcohols can react with compounds like cyclic carbonates to form hydroxy urethanes, which are precursors to polyurethanes. researchgate.net In this context, this compound serves as a protected, stable precursor that can be integrated into a system before the final polymerization step. The long dodecyl chain can also impart specific properties, such as hydrophobicity and flexibility, to the resulting polyurethane material.

Synthesis of α-Hydroxyl-ω-aminotelechelic Polypeptoids

A significant application of this compound is in the synthesis of telechelic polymers, which are macromolecules with functional groups at both ends. Specifically, its deprotected form, 12-amino-1-dodecanol (AD), has been successfully used as an initiator for the ring-opening polymerization of N-substituted glycine (B1666218) N-thiocarboxyanhydrides (NNTAs). researchgate.netresearchgate.net This method produces well-defined α-hydroxyl-ω-aminotelechelic polypeptoids. Research has shown that while shorter aminoalcohols can lead to mixed products, the long carbon chain in 12-amino-1-dodecanol effectively separates the hydroxyl and amino groups, preventing the hydroxyl group from interfering with the polymerization initiated by the amine. researchgate.netresearchgate.net This allows for the synthesis of pure α-hydroxyl-ω-aminotelechelic polypeptoids with controlled molecular weights and low polydispersity, which are attractive as alternatives to polyethylene (B3416737) glycol (PEG) in biomedical applications. researchgate.net

| Research Area | Key Finding with this compound or its Deprotected Form | Source |

| Polypeptoid Synthesis | The deprotected form, 12-amino-1-dodecanol, acts as an ideal initiator for producing pure α-hydroxyl-ω-aminotelechelic polypeptoids via ring-opening polymerization. | researchgate.netresearchgate.net |

| Polymer Chemistry | Serves as a versatile bifunctional building block for complex compounds and polymers. | biosynth.com |

| Materials Science | The long alkyl chain and terminal functional groups make it a candidate for creating functional coatings and new materials. | biochempeg.com |

Functional Coatings and New Materials Research

The development of new materials with tailored surface properties is a major focus of materials science. The structure of this compound makes it an excellent candidate for creating functional surfaces and coatings. biochempeg.com Its long aliphatic chain can contribute to the formation of ordered, self-assembled monolayers (SAMs) on various substrates. researchgate.net The terminal hydroxyl group can be used to anchor the molecule to a surface, such as silicon oxide, while the protected amine group faces outward. After assembly, the Boc group can be removed, presenting a surface rich in primary amines. These amine-functionalized surfaces can then be used for further chemical reactions, such as immobilizing proteins, DNA, or other bioactive molecules. This bottom-up approach to surface functionalization is critical in the development of biosensors, biocompatible implants, and chromatography platforms. biochempeg.comnih.gov

Supramolecular Chemistry and Self-Assembly Studies

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules that associate through non-covalent interactions. Self-assembly is a key process in this field, where molecules spontaneously organize into ordered structures. nih.gov The amphiphilic nature of this compound, with its long hydrophobic alkyl tail and polar head groups (hydroxyl and carbamate), suggests its potential to participate in self-assembly processes. nih.gov

In suitable solvents, these molecules could assemble into micelles, vesicles, or other nanostructures. Furthermore, the ability of the carbamate (B1207046) and hydroxyl groups to form hydrogen bonds is a crucial driving force for organization. acs.org This behavior is analogous to other fatty acid derivatives and functionalized alkanes that are known to form gels or liquid crystals through self-assembly. acs.org The study of such systems provides insight into fundamental biological processes like protein folding and membrane formation and can be exploited to create novel "smart" materials that respond to external stimuli. nih.gov

Formation of Vesicular Structures

Vesicles are microscopic, hollow spherical structures composed of a lipid bilayer membrane enclosing an aqueous core. In the context of materials science, synthetic vesicles, often formed from amphiphilic molecules, are of great interest for applications such as drug delivery and as microreactors. The amphiphilic nature of this compound, with its distinct hydrophilic head (the alcohol and protected amine groups) and a long hydrophobic tail (the dodecyl chain), makes it a candidate for the formation of such vesicular structures.

The self-assembly of amphiphilic molecules into vesicles in an aqueous solution is a thermodynamically driven process. acs.org The hydrophobic tails of the molecules aggregate to minimize their contact with water, while the hydrophilic heads remain exposed to the aqueous environment. This arrangement can lead to the formation of a bilayer, which then closes upon itself to form a vesicle. acs.org The tert-butoxycarbonyl (Boc) protecting group on the amino functionality plays a crucial role in modulating the polarity and steric bulk of the hydrophilic head, influencing the packing of the molecules and the stability of the resulting vesicles. acs.orgrsc.org While direct studies detailing vesicle formation solely from this compound are not prevalent, its structural characteristics are analogous to other vesicle-forming amphiphiles. rsc.org

The potential of this compound extends to its use as a component in more complex self-assembling systems, such as block copolymers. researchgate.netnih.gov By incorporating this molecule into a polymer chain, it is possible to create amphiphilic block copolymers that can self-assemble into a variety of morphologies, including vesicles (polymersomes), in selective solvents. nih.govmdpi.com The dimensions and properties of these vesicles can be tailored by controlling the length of the polymer blocks and the chemical nature of the constituent monomers. nih.gov

Table 1: Properties of this compound Relevant to Vesicle Formation

| Property | Value | Significance in Vesicle Formation |

|---|---|---|

| Molecular Formula | C₁₇H₃₅NO₃ | Indicates the presence of both hydrophobic (C, H) and hydrophilic (N, O) elements. |

| Molecular Weight | 301.46 g/mol | Influences the packing and dynamics of the self-assembled structure. |

| Structure | A 12-carbon alkyl chain with a terminal hydroxyl group and a t-Boc protected amino group at the other end. | The linear alkyl chain provides the hydrophobic tail, while the polar end groups form the hydrophilic head, a prerequisite for amphiphilicity and vesicle formation. |

Monolayer Formation and Film Composition

A monolayer is a single, closely packed layer of atoms, molecules, or cells. nanoscience.com The formation of monolayers at interfaces, such as the air-water interface, is a characteristic behavior of amphiphilic molecules. This compound, due to its amphiphilicity, can form stable monolayers on a water subphase. nanoscience.com In such a monolayer, the hydrophilic heads (-OH and -NH-Boc groups) will be oriented towards the water, while the hydrophobic dodecyl chains will be directed towards the air.

The Langmuir-Blodgett (LB) technique provides a method to transfer these floating monolayers onto a solid substrate with a high degree of control over the film thickness and molecular organization. nanoscience.combiolinscientific.com This allows for the creation of ultrathin films with tailored surface properties. biolinscientific.com The composition and structure of these films are directly related to the molecular arrangement in the initial Langmuir film. biolinscientific.com For this compound, the presence of the bulky t-Boc group can influence the packing density and ordering of the molecules within the monolayer. mdpi.com

The resulting thin films can be used to modify the physicochemical properties of a surface. ethz.ch For instance, the terminal hydroxyl groups could be further functionalized after film deposition, allowing for the covalent attachment of other molecules. Furthermore, the Boc protecting group can be removed under specific conditions to expose the primary amine, which can then be used for subsequent chemical modifications. researchgate.net This versatility makes this compound a useful component in the construction of functional surfaces and more complex, layered materials. ethz.ch

Table 2: Characteristics of Monolayers and Films of this compound

| Feature | Description | Implication for Film Composition |

|---|---|---|

| Molecular Orientation | At the air-water interface, the hydrophilic head groups orient towards the water, and the hydrophobic tails orient towards the air. | This orientation is largely preserved upon transfer to a solid substrate, resulting in a film with a specific surface energy and functionality. biolinscientific.com |

| Packing Density | The cross-sectional area of the molecule, influenced by the size of the t-Boc group, determines how closely the molecules can pack together. | Affects the film's density, thickness, and permeability. mdpi.com |

| Film Stability | The stability of the deposited film depends on the intermolecular interactions (van der Waals forces between the alkyl chains) and the interaction with the substrate. | Determines the durability and potential applications of the resulting coating. ethz.ch |

| Surface Functionality | The exposed terminal groups (-OH or deprotected -NH₂) provide sites for further chemical reactions. | Allows for the creation of functionalized surfaces for applications in sensors, biocompatible coatings, and electronics. ethz.ch |

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of a compound.

¹H NMR for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the hydrogen atoms within the 12-(t-Boc-amino)-1-dodecanol molecule. The spectrum provides information on the chemical environment of each proton, their connectivity, and the number of neighboring protons.

Key characteristic signals in the ¹H NMR spectrum of this compound include:

A singlet peak around 1.44 ppm, integrating to nine protons, which is characteristic of the magnetically equivalent protons of the tert-butoxycarbonyl (t-Boc) protecting group.

A multiplet corresponding to the methylene (B1212753) group adjacent to the hydroxyl group (-CH₂OH).

A multiplet for the methylene group adjacent to the nitrogen atom of the carbamate (B1207046) (-NH-CH₂-).

A broad signal for the amine proton (-NH-).

A complex series of multiplets for the long alkyl chain protons.

The integration of these signals confirms the ratio of protons in the molecule, and their chemical shifts and splitting patterns provide a definitive structural confirmation.

¹³C NMR for Structural Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

Expected chemical shifts in the ¹³C NMR spectrum are:

A signal for the carbonyl carbon of the t-Boc group.

Signals for the quaternary and methyl carbons of the t-Boc group.

A signal for the carbon atom bonded to the hydroxyl group (-CH₂OH).

A signal for the carbon atom bonded to the nitrogen atom (-NH-CH₂-).

A series of signals corresponding to the carbon atoms of the dodecyl chain.

The following table summarizes the expected ¹³C NMR chemical shifts for the related compound, 1-dodecanol (B7769020), which provides a reference for the alkyl chain portion of this compound. chemicalbook.com

| Carbon Atom | Chemical Shift (ppm) |

| C1 | 61.9 |

| C2 | 32.8 |

| C3 | 25.8 |

| C4-C9 | 29.4-29.7 |

| C10 | 31.9 |

| C11 | 22.7 |

| C12 | 14.1 |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and confirming its elemental composition.

MALDI-ToF for Molecular Weight Determination

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry is a soft ionization technique that is well-suited for the analysis of moderately sized organic molecules like this compound. In this method, the sample is co-crystallized with a matrix and irradiated with a laser. This process generates singly charged molecular ions, and their time of flight to the detector is measured to determine their mass-to-charge ratio. This technique is valuable for confirming the molecular weight of the synthesized compound.

HPLC-MS for Purity and Identity Confirmation

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. HPLC separates the components of a mixture based on their affinity for a stationary phase, allowing for the assessment of purity. The eluent from the HPLC column is then introduced into the mass spectrometer, which provides molecular weight information for each separated component. This combination is highly effective for confirming the identity of the main product and identifying any impurities. The purity of this compound is often reported to be greater than 95% as determined by HPLC. lgcstandards.com

Stable Isotope Standards for MS Research Applications

In more advanced research applications, stable isotope-labeled standards of this compound can be utilized. These standards, in which one or more atoms (e.g., ¹²C, ¹H) are replaced with their heavier stable isotopes (e.g., ¹³C, ²H), are chemically identical to the unlabeled compound but have a higher mass. When used in mass spectrometry-based quantification methods, such as isotope dilution mass spectrometry, they serve as ideal internal standards. This allows for highly accurate and precise measurements of the concentration of the unlabeled analyte in complex biological or environmental samples. Cambridge Isotope Laboratories, Inc. is a known supplier of a wide range of stable isotope-labeled compounds for use in MS, NMR, and other research applications. otsuka.co.jp

Chromatographic Separations

Chromatographic techniques are fundamental in the analysis of "this compound," enabling the separation and quantification of the compound and any potential impurities.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of "this compound". lgcstandards.comlgcstandards.com This technique separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase. For Boc-protected amino alcohols, reversed-phase HPLC is commonly utilized, where a nonpolar stationary phase is paired with a polar mobile phase. researchgate.net

The purity of "this compound" is often reported to be greater than 95% and can be as high as 98.95% as determined by HPLC with an Evaporative Light Scattering Detector (ELSD). lgcstandards.comlgcstandards.com The use of a C18 column with a gradient of acetonitrile (B52724) and water is a common practice for the purity verification of Boc-protected compounds. The presence of the tert-butoxycarbonyl (Boc) group, a widely used amine protecting group, makes HPLC a suitable method for assessing the purity of such compounds. fishersci.co.uk

Detailed findings from HPLC analyses are often included in a Certificate of Analysis (CoA), which provides lot-specific data on the purity of the compound. lgcstandards.comlgcstandards.comscbt.com The determination of enantiomeric purity for related Boc-protected amino acids has also been successfully achieved using HPLC, highlighting the versatility of this technique. acs.org

Table 1: HPLC Purity Data for this compound

| Parameter | Value | Reference |

| Purity (HPLC) | >95% | lgcstandards.com |

| Purity (HPLC, ELSD) | 98.95% | lgcstandards.com |

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a technique used to separate molecules based on their size or hydrodynamic volume. researchgate.net While SEC is predominantly used for determining the molecular weight and molecular weight distribution of polymers, it can also be applied to smaller molecules to assess their size and potential for aggregation. researchgate.netrsc.org

In the context of research involving polymers synthesized using Boc-protected monomers, SEC is crucial for characterizing the resulting polymers. rsc.orgresearchgate.net For instance, the polymerization of Boc-protected vinyl catechol has been analyzed using SEC to determine the number average molecular weight (Mn) and the polydispersity index (Mw/Mn) of the resulting polymer. rsc.org The removal of the Boc protecting group can sometimes lead to a slight decrease in the number average molecular weight, which can be monitored by SEC analysis. researchgate.net

The enantiomeric purity of chiral compounds is critical in many applications, particularly in pharmaceuticals. While "this compound" itself is achiral, it is a precursor for the synthesis of various chiral derivatives. Micro-Liquid Chromatography (micro-LC) has emerged as a powerful technique for the enantioseparation of such derivatives. researchgate.net

The enantioseparation of amino alcohol derivatives often involves the use of chiral stationary phases (CSPs). mdpi.com Polysaccharide-based CSPs have shown excellent performance in resolving the enantiomers of N-protected amino acids and amino alcohols. koreascience.kr For instance, the direct liquid chromatographic separation of N-t-BOC α-amino acids has been successfully achieved using a Chiralpak AS column. koreascience.kr

Furthermore, pre-column derivatization can enhance the detectability and resolution of amino alcohol enantiomers. nih.gov For example, aliphatic primary amino alcohols can be derivatized with o-phthaldialdehyde/mercaptoethanol before analysis by chiral HPLC. nih.gov Micro-LC, with its reduced solvent consumption and potential for high resolution, is well-suited for the analysis of precious or complex chiral derivatives synthesized from "this compound". The technique of chiral ligand-exchange chromatography, often employed in micro-LC, is another effective strategy for resolving enantiomers of amino acid derivatives. researchgate.net

Other Analytical Techniques for Characterization

Beyond chromatographic methods, spectroscopic and elemental analysis techniques provide essential information about the molecular structure and composition of "this compound."

Fourier-Transform Infrared (FTIR) spectroscopy is a vital tool for identifying the functional groups present in a molecule. The IR spectrum of a compound provides a unique fingerprint based on the vibrational frequencies of its bonds. For "this compound," the FTIR spectrum will exhibit characteristic absorption bands corresponding to its key functional groups.

The presence of the Boc protecting group is confirmed by a strong absorption band for the carbonyl (C=O) group, typically appearing in the range of 1702–1712 cm⁻¹. nih.gov Additionally, the N-H stretching vibration of the carbamate group is expected. beilstein-journals.org The hydroxyl (-OH) group at the other end of the molecule will show a broad, intense absorption band in the region of 3200-3500 cm⁻¹. vscht.cz The C-H stretching vibrations of the long alkyl chain will be observed around 2850-2960 cm⁻¹. libretexts.org The identity of a substance can be confirmed by comparing its FTIR spectrum with that of a reference sample. iris-biotech.de

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Reference |

| O-H (Alcohol) | Stretching | 3200 - 3500 (broad) | vscht.cz |

| N-H (Carbamate) | Stretching | ~3350 | beilstein-journals.org |

| C-H (Alkyl) | Stretching | 2850 - 2960 | libretexts.org |

| C=O (Boc group) | Stretching | 1702 - 1712 | nih.gov |

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the sample. For "this compound," with the molecular formula C₁₇H₃₅NO₃, elemental analysis would be performed to confirm the expected percentages of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). scbt.combiosynth.comalfa-chemistry.com

The results of the elemental analysis are compared with the theoretically calculated values based on the molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the purity and correct composition of the synthesized compound. This technique is often used in conjunction with other analytical methods, such as NMR and mass spectrometry, to provide a complete characterization of the molecule. gsconlinepress.comgsconlinepress.commdpi.com

Table 3: Theoretical Elemental Composition of this compound (C₁₇H₃₅NO₃)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon (C) | 12.01 | 17 | 204.17 | 67.73 |

| Hydrogen (H) | 1.01 | 35 | 35.35 | 11.74 |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 4.65 |

| Oxygen (O) | 16.00 | 3 | 48.00 | 15.93 |

| Total | 301.53 | 100.00 |

Future Directions and Emerging Research Areas

Exploration of Novel Derivatives and Analogs

The core structure of 12-(t-Boc-amino)-1-dodecanol serves as a scaffold for the synthesis of a diverse array of new chemical entities. The tert-butoxycarbonyl (t-Boc) protecting group is stable under many reaction conditions but can be readily removed with mild acids, allowing for selective modification of the amino group. spectrumchemical.com This facilitates the introduction of various functionalities to create novel derivatives.

Researchers are exploring the synthesis of analogs by modifying the alkyl chain length, introducing branching, or incorporating heteroatoms. These structural modifications can significantly influence the physicochemical properties of the resulting molecules, such as their solubility, lipophilicity, and conformational flexibility. For instance, the synthesis of embelin (B1684587) derivatives with altered side chain polarity has been investigated to enhance their biological activity. nih.gov